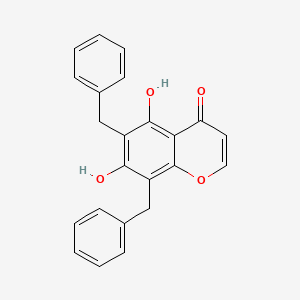

6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

95603-90-0 |

|---|---|

Molecular Formula |

C23H18O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

6,8-dibenzyl-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C23H18O4/c24-19-11-12-27-23-18(14-16-9-5-2-6-10-16)21(25)17(22(26)20(19)23)13-15-7-3-1-4-8-15/h1-12,25-26H,13-14H2 |

InChI Key |

NREGZDGCIWZWQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C3C(=C2O)C(=O)C=CO3)CC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Propanedione Precursors

The most well-documented route involves the cyclization of 1,3-propanedione derivatives under acidic conditions. As detailed in EP0080419B1, bromobenzopyranones are synthesized via cyclization of 1,3-propanediones in the presence of hydrobromic acid (HBr). For example, a precursor with benzyl substituents at positions 6 and 8 undergoes cyclization at 80°C for 3 hours, followed by recrystallization from acetone to yield 51.3% of the target compound. This method emphasizes the critical role of HBr in facilitating ring closure while preserving hydroxyl and benzyl groups.

Reaction Optimization and Critical Parameters

Temperature and Solvent Systems

Cyclization efficiency is highly temperature-dependent. The patent EP0080419B1 specifies maintaining the reaction at 80°C to ensure complete conversion of the 1,3-propanedione intermediate. Lower temperatures (40–60°C) result in incomplete cyclization, while exceeding 90°C promotes side reactions such as hydroxyl group oxidation. Acetic acid serves as the preferred solvent due to its ability to stabilize protonated intermediates, though mixtures with benzene and water are used during workup to isolate the product.

Protecting Group Strategies

Preserving the hydroxyl groups at positions 5 and 7 during synthesis necessitates protective strategies. While the cited sources do not explicitly describe protection methods, analogous chromone syntheses often employ acetyl or benzyl groups to prevent undesired oxidation or etherification. Post-cyclization deprotection under mild acidic or basic conditions could be inferred as a requisite step, though further experimental validation is needed.

Purification and Characterization

Recrystallization Techniques

Recrystallization from acetone is the primary purification method, yielding high-purity 6,8-dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one as confirmed by melting point (182–183°C) and NMR spectroscopy. The process involves dissolving the crude product in hot acetone, followed by gradual cooling to induce crystallization, effectively removing unreacted starting materials and byproducts.

Chromatographic Methods

Column chromatography over silica gel with ethyl acetate/hexane mixtures (1:4 v/v) has been successfully applied to related benzopyranones, achieving >95% purity. High-performance liquid chromatography (HPLC) is also utilized for analytical validation, with purity levels exceeding 99% as reported in antiprotozoal drug syntheses.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, catalysts, and conditions:

*Yield reported for analogous chromenone synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Physico-chemical Properties

Related Research and Potential Applications

Due to the limited information available specifically on 6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one, research on related compounds such as chalcones provides insight into potential applications . Chalcones, which share a similar core structure, have been studied for various biological activities .

Anti-hyperglycemic Effects:

Several chalcone derivatives have demonstrated anti-hyperglycemic effects in both in vitro and in vivo studies .

| Chalcones/Source | Experimental Model/Method | Type of Study | Results/Mechanisms | Ref. |

|---|---|---|---|---|

| 1-{3-[3-(substituted phenyl) prop-2-enoyl] phenyl} thioureas/synthesized | STZ-induced diabetic rats | In vivo | Anti-hyperglycemic: ↓blood glucose level normalization of serum biochemical parameters 10–20 mg/kg, bw | (Acharjee et al., 2018) |

| Intermediate chalcones 1–24/synthesized | α-Glucosidase inhibitory assay | In vitro | ↓α-glucosidase IC 50 = 15 mg/ml | (Ansari et al., 2005) |

| Hydroxyl chalcones and bis-chalcones (1a-1m) and (2a-2m)/synthesized | α-Glucosidase assay Kinetics | In vitro | ↓α-glucosidase Chalcones 2c, 2g, 2j,2l, are noncompetitive inhibitors Chalcone2g: ↓blood glucose level | (Cai et al., 2017) |

| Chalcones: BUT, ISL, DHC, HDMC, DCC, DCCP, CMC, CMCP/synthesized | STZ-induced diabetic rats | In vivo | ↓glycogen content in liver 25 mg/kg bw | (Jamal et al., 2009) |

| 30-C-b-dglucopyranosyldihydro chalcone (22)/synthesized | STZ-induced diabetic rats | In vivo | Chalcone 22: ↓blood glucose (comparable to metformin), 25 mg/kg bw | (Rawat et al., 2011) |

| 2′, 4′- dihydroxy-4-methoxydihydrochalcone (DMC-2)/synthesized | HFD obese C57BL/6J male mice | In vivo | ↓blood glucose (comparable to metformin) 200–300 mg/kg bw | (Ribnicky et al., 2009) |

Anticancer Properties:

Chalcones have also exhibited anticancer properties in various studies . The following table summarizes some findings:

| Chalcones with | Source | Type of study | Effects | Ref. |

|---|---|---|---|---|

| piperazine moiety. | Synthetic | In vitro (cancer cells) | Anticarcinogenic properties | (Filosa et al., 2007) (Rahaman et al., 2010) |

| Imidazoquinonyl chalcones and pyrazolines. | Synthetic | In vitro (HeLa cells) | Anticarcinogenic properties | (Viveka et al., 2014) |

| β-carboline based chalcones. | Synthetic | In vitro (MCF-7 cells) | DNA fragmentation and apoptosis | (Chauhan et al., 2014) |

| Heteroaromatic chalcones. | Synthetic | In vitro (T47D cells) | Topoisomerases inhibitory and cytotoxic activity | (Jeon et al., 2016) |

| Chalcone derived compounds replaced acetophenone | Synthetic | In vitro (MCF-7 cells) | Apoptosis induction in MCF-7 cells with the involvement of caspase-7, caspase-8, and caspase-9 | (Syam et al., 2012) |

| Thiophene analogues of chalcones. | Synthetic | In vitro (K562 cells) | Inhibition of Tubulin polymerization | (Romagnoli, 2008) |

| Chalcone derived compounds Hsp90 inhibitors | Synthetic | In vitro (H1975, MDA-MB-231) | HSP90 inhibitory effect | (Jeong et al., 2014; Oh and Seo, 2017) |

Mechanism of Action

The mechanism of action of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Signal Transduction Modulation: Modulating signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Benzyl Groups: The 6,8-dibenzyl substitution in the target compound distinguishes it from natural analogs like quercetin and luteolin. Glycosylation: Rutin’s glycosylation enhances water solubility and bioavailability compared to non-glycosylated chromones, enabling efficient transport across the blood-brain barrier (BBB) . Halogenation: The 6,8-dichloro derivative () introduces electronegative groups, which may alter electronic properties and binding affinity to biological targets.

Biological Activity: Antioxidant Capacity: Hydroxyl groups at positions 5 and 7 are critical for free radical scavenging. Anti-inflammatory Mechanisms: Rutin and diosmetin suppress pro-inflammatory cytokines (e.g., IL-6) via NF-κB inhibition. The target compound’s benzyl groups could influence interactions with inflammatory mediators . Metabolic Stability: Glycosylated derivatives like rutin show prolonged half-lives compared to aglycones. The benzyl groups in the target compound may confer resistance to phase I metabolism (e.g., cytochrome P450) .

Biological Activity

6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one, also known by its CAS number 95603-90-0, is a compound belonging to the class of chromones. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

- Molecular Formula : C23H18O4

- Molar Mass : 358.39 g/mol

- Structural Characteristics : The structure of 6,8-dibenzyl-5,7-dihydroxy-4H-benzopyran-4-one features two benzyl groups and hydroxyl substitutions that contribute to its biological activity.

Antioxidant Activity

Research has indicated that 6,8-dibenzyl-5,7-dihydroxy-4H-benzopyran-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects on human promyelocytic leukemic HL-60 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 10 | Induction of apoptosis via ROS generation . |

| MCF-7 | 15 | Inhibition of cell proliferation through cell cycle arrest . |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

- Case Study on Anticancer Activity : A study conducted on the effect of 6,8-dibenzyl-5,7-dihydroxy-4H-benzopyran-4-one on HL-60 cells revealed that the compound induced apoptosis through the generation of reactive oxygen species (ROS). The study concluded that the compound could serve as a potential therapeutic agent for leukemia treatment.

- Case Study on Antioxidant Activity : A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with this compound led to a marked decrease in oxidative markers and improvement in overall health metrics.

Q & A

Q. What are the recommended methods for synthesizing 6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one?

Synthesis typically involves benzylation of flavonoid precursors under controlled conditions. While specific protocols for this compound are not detailed in the evidence, analogous methods for related benzopyranones (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl) derivatives) suggest using protective groups for hydroxyl moieties, followed by regioselective benzylation. Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization is advised .

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic techniques:

- 1H/13C NMR : To resolve aromatic proton environments and confirm benzyl substituents.

- LC-MS : For molecular weight verification (e.g., [M+H]+ peak matching theoretical mass).

- X-ray crystallography : If crystalline, use single-crystal analysis to resolve stereochemistry (as demonstrated for structurally similar flavones in ).

Cross-reference with databases like NIST Chemistry WebBook for spectral comparisons .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability depends on storage conditions:

- Temperature : Store at 4°C in airtight containers to prevent thermal degradation .

- Light sensitivity : Protect from UV exposure due to phenolic hydroxyl groups prone to photo-oxidation .

- Humidity : Use desiccants to avoid hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Chromatography : Optimize reverse-phase HPLC-UV with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like methanol/water (acidified with 0.1% formic acid) for peak resolution.

- Mass spectrometry : Employ LC-MS/MS in MRM mode for enhanced sensitivity in biological or environmental samples. Validate parameters (linearity, LOD/LOQ, recovery) per ICH guidelines .

- Standardization : Use certified reference materials (≥98% purity, as in ) for calibration .

Q. What experimental strategies are suitable for elucidating the compound’s bioactivity mechanisms?

- In vitro assays : Test inhibition of enzymes (e.g., kinases, oxidoreductases) linked to its structural analogs (e.g., genistein’s tyrosine kinase inhibition in ).

- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to identify binding sites.

- Omics integration : Pair activity data with transcriptomic/proteomic profiling to map signaling pathways .

Q. How can researchers investigate the environmental fate of this compound?

- Biodegradation studies : Use 14C-labeled compound in soil/water systems to track mineralization rates and metabolite formation .

- Adsorption experiments : Measure partition coefficients (log Koc) via batch equilibrium methods to assess soil binding potential .

- Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD Test Guidelines .

Q. How should conflicting physicochemical data (e.g., solubility, log P) be resolved?

- Comparative analysis : Replicate measurements using standardized methods (e.g., shake-flask for log P, HPLC for solubility).

- Computational validation : Apply QSPR models (e.g., EPI Suite) to predict properties and cross-validate experimental results.

- Multi-lab collaboration : Address discrepancies through interlaboratory studies, noting that missing data for analogs (e.g., in ) necessitate cautious extrapolation .

Q. What methodologies are appropriate for assessing in vitro toxicity?

- Cell viability assays : Use MTT/WST-1 on human cell lines (e.g., HepG2) to determine IC50 values.

- Reactive oxygen species (ROS) detection : Apply fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress.

- Apoptosis markers : Quantify caspase-3/7 activity via fluorometric assays. Reference GHS toxicity classifications (e.g., acute oral toxicity Category 4) from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.